4-Hydrazinylpyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

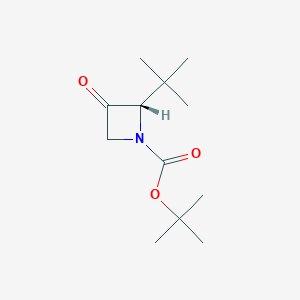

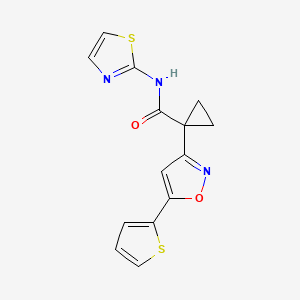

Le 4-Hydrazino-3-pyridinesulfonamide est un composé hétérocyclique contenant à la fois un cycle pyridine et un groupe sulfonamide. Ce composé présente un intérêt significatif en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. La présence du groupe hydrazino en fait un intermédiaire polyvalent pour la synthèse de diverses molécules biologiquement actives.

Mécanisme D'action

Target of Action

4-Hydrazinylpyridine-3-sulfonamide is a sulfonamide antibiotic . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of nucleic acid in bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound disrupts the metabolism of folic acid, thereby preventing the production of nucleic acid in bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folic acid metabolism cycle . This disruption leads to a deficiency in the production of nucleic acids, which are essential components of DNA and RNA. As a result, the bacteria are unable to replicate and grow, leading to their eventual death .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and replication. By disrupting the folic acid metabolism cycle, this compound prevents the production of nucleic acids, thereby inhibiting DNA synthesis and bacterial replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit its antibacterial action . Furthermore, the misuse of antibiotics and lack of strict enforcement of rest period regulations can lead to the environmental presence of sulfonamides and potential spread of antimicrobial resistance .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-Hydrazinylpyridine-3-sulfonamide are not well-documented in the literature. As a sulfonamide derivative, it is expected to have similar properties to other sulfonamides. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the production of dihydrofolic acid, a form of folic acid that bacteria and human cells use for producing proteins

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 4-Hydrazino-3-pyridinesulfonamide peut être synthétisé par plusieurs méthodes. Une approche courante implique la substitution nucléophile des atomes d'halogène dans les pyridines ou leurs N-oxydes par réaction avec l'hydrate d'hydrazine . Par exemple, la réaction du dichlorure de 4-pyridylpyridinium avec l'hydrate d'hydrazine en milieu basique donne le 4-hydrazinopyridine .

Méthodes de production industrielle : Les méthodes de production industrielle du 4-Hydrazino-3-pyridinesulfonamide impliquent généralement une synthèse à grande échelle utilisant des réactions de substitution nucléophile similaires. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés du produit final. L'utilisation de l'hydrate d'hydrazine comme réactif est courante en raison de son efficacité pour introduire le groupe hydrazino dans le cycle pyridine .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Hydrazino-3-pyridinesulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydrazino peut être oxydé pour former des composés azo.

Réduction : Le composé peut être réduit pour former des hydrazones.

Substitution : Le groupe hydrazino peut participer à des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions impliquent souvent l'hydrate d'hydrazine et d'autres nucléophiles en conditions basiques.

Principaux produits :

Oxydation : Composés azo.

Réduction : Hydrazones.

Substitution : Divers dérivés hydrazino.

Applications De Recherche Scientifique

Le 4-Hydrazino-3-pyridinesulfonamide a de nombreuses applications en recherche scientifique :

Chimie : Il sert d'intermédiaire dans la synthèse de molécules organiques complexes.

Biologie : Le composé est utilisé dans le développement de molécules biologiquement actives, y compris des médicaments potentiels.

Industrie : Le composé est utilisé dans la production de colorants, d'herbicides et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du 4-Hydrazino-3-pyridinesulfonamide implique son interaction avec diverses cibles moléculaires. Le groupe hydrazino peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, ce qui conduit à l'inhibition de leur activité. Cette propriété est particulièrement utile dans le développement d'inhibiteurs enzymatiques pour des applications thérapeutiques .

Composés similaires :

N-Hexadecyl-6-hydrazino-N-méthyl-3-pyridinesulfonamide : Ce composé partage une structure similaire mais possède une chaîne alkyle plus longue, ce qui peut affecter sa solubilité et son activité biologique.

Dérivés de pyridazine et de pyridazinone : Ces composés contiennent également des atomes d'azote dans un cycle hétérocyclique et présentent un large éventail d'activités biologiques.

Unicité : Le 4-Hydrazino-3-pyridinesulfonamide est unique en raison de la présence à la fois des groupes hydrazino et sulfonamide, qui confèrent une réactivité chimique et une activité biologique distinctes.

Comparaison Avec Des Composés Similaires

N-Hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide: This compound shares a similar structure but has a longer alkyl chain, which may affect its solubility and biological activity.

Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms in a heterocyclic ring and exhibit a wide range of biological activities.

Uniqueness: 4-Hydrazino-3-pyridinesulfonamide is unique due to the presence of both the hydrazino and sulfonamide groups, which confer distinct chemical reactivity and biological activity.

Propriétés

IUPAC Name |

4-hydrazinylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRSDYFZXIJRKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NN)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2530372.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)

![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)

![N-methyl-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2530378.png)

![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)

![5-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2530387.png)

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)